Halofenate
Description
Historical Context of Halofenate Discovery and Development
The discovery and subsequent development of this compound represent an intriguing chapter in pharmaceutical science, marked by initial targeted research and serendipitous findings that broadened its therapeutic scope.
Early Investigations as a Hypolipidemic Agent
This compound was first clinically evaluated in the 1970s primarily as a hypolipidemic and hypouricemic agent wikipedia.orgciteab.comflybase.orgmims.com. Early investigator-led studies demonstrated its ability to lower serum triglycerides and uric acid in patients presenting with various hyperlipidemias wikipedia.orgciteab.comflybase.org. While it showed a modest and variable reduction in serum lipid concentrations, its efficacy in consistently lowering elevated serum triglyceride levels in gouty patients when used as a single fixed dose was not consistently marked mims.com.
Table 1: Summary of this compound's Early Therapeutic Effects
| Therapeutic Effect | Observed Impact | Patient/Model Type |
| Hypolipidemic | Lowered serum triglycerides | Dyslipidemic subjects, patients with hyperlipidemias wikipedia.orgciteab.comflybase.org |
| Hypouricemic | Lowered serum uric acid | Patients with hyperlipidemias, hyperuricemia/gout wikipedia.orgciteab.comflybase.orgmims.com |
Serendipitous Discovery of Antidiabetic Effects
A pivotal moment in this compound's research trajectory was the unexpected discovery of its antidiabetic properties. Significant decreases in fasting plasma glucose were observed in type 2 diabetic patients treated with this compound, a finding that was considered serendipitous wikipedia.orgciteab.com. Initial hypotheses suggested that this compound, being highly plasma protein bound, might enhance the efficacy of oral hypoglycemic compounds by displacing them from serum binding proteins wikipedia.org. However, subsequent studies revealed that this compound could independently lower glucose levels when administered as monotherapy, indicating its intrinsic antidiabetic action wikipedia.orgciteab.com. These beneficial glycemic and lipid effects were confirmed in type 2 diabetic patients, both in combination with oral hypoglycemic drugs and as monotherapy wikipedia.orgciteab.comflybase.org.
Evolution of Understanding: From Prodrug to Active Metabolite (Halofenic Acid)
A crucial aspect of this compound's pharmacology is its nature as a prodrug. This compound is administered as an ester, which undergoes rapid and complete conversion in vivo to its active circulating free acid form, known as halofenic acid (HA) wikipedia.orgciteab.comflybase.org. This metabolic transformation is essential for its therapeutic activity. The ester form of this compound is typically utilized for in vivo studies, while halofenic acid (HA) is employed for in vitro investigations to accurately mimic the active drug's effects wikipedia.orgciteab.comflybase.org.
Classification within Therapeutic Agent Categories
The evolving understanding of this compound's mechanism has led to its classification into distinct therapeutic categories, highlighting its unique modulatory actions.
Selective Peroxisome Proliferator-Activated Receptor γ Modulator (SPPARγM)
Similarities between this compound's antidiabetic effects and those of peroxisome proliferator-activated receptor γ (PPAR-γ) agonists prompted investigations into its interaction with this nuclear receptor wikipedia.orgciteab.comflybase.org. Research has established that halofenic acid (HA), the active metabolite, directly binds to and selectively modulates PPAR-γ wikipedia.orgciteab.com. HA functions as a partial PPAR-γ agonist, capable of antagonizing the activity of full agonists such as rosiglitazone (B1679542) wikipedia.orgciteab.com.
Detailed research findings have elucidated the molecular basis of HA's partial agonism. Studies indicate that HA effectively displaces corepressors, specifically N-CoR and SMRT, from PPAR-γ, but it is inefficient in recruiting coactivators like p300, CBP, and TRAP 220 wikipedia.orgciteab.com. This differential modulation of coregulator interactions leads to a distinct pattern of gene expression compared to full agonists wikipedia.orgciteab.com. In human preadipocytes, HA exhibits weak adipogenic activity and can antagonize rosiglitazone-mediated adipogenic differentiation wikipedia.orgciteab.com. Furthermore, in 3T3-L1 adipocytes, HA selectively modulates the expression of multiple PPAR-γ-responsive genes wikipedia.orgciteab.com. In vivo studies in diabetic ob/ob mice demonstrated this compound's acute antidiabetic properties, while longer-term studies in obese Zucker (fa/fa) rats showed comparable insulin (B600854) sensitization to rosiglitazone without significant increases in body weight wikipedia.orgciteab.com. This profile positions this compound as a novel SPPARγM with promising therapeutic utility, potentially offering beneficial effects with reduced side effects associated with full PPAR-γ agonists wikipedia.orgciteab.com.
Table 2: Halofenic Acid's Modulation of PPAR-γ Activity
| Aspect of Modulation | Detailed Research Finding | Context |
| Binding | Binds to and selectively modulates PPAR-γ | In vitro wikipedia.orgciteab.com |
| Agonism | Partial PPAR-γ agonist (10-15% of rosiglitazone's maximal activity) | Reporter gene assays wikipedia.orgciteab.comflybase.org |
| Antagonism | Can antagonize activity of full agonists (e.g., rosiglitazone) | In vitro wikipedia.orgciteab.com |
| Coregulator Interaction | Effectively displaces corepressors (N-CoR, SMRT); Inefficiently recruits coactivators (p300, CBP, TRAP 220) | Mammalian cell two-hybrid assay wikipedia.orgciteab.com |
| Adipogenic Activity | Weak adipogenic activity; Antagonizes rosiglitazone-mediated differentiation | Human preadipocytes wikipedia.orgciteab.com |
| Gene Expression | Selectively modulates PPAR-γ responsive genes | 3T3-L1 adipocytes wikipedia.orgciteab.com |
| In vivo Effects | Acute antidiabetic properties; Comparable insulin sensitization to rosiglitazone without body weight increase | Diabetic ob/ob mice, obese Zucker (fa/fa) rats wikipedia.orgciteab.com |
Uricosuric Agent
Beyond its effects on lipids and glucose, this compound is also recognized as a uricosuric agent wikipedia.orgciteab.comflybase.orgmims.com. Uricosuric agents function by enhancing the renal excretion of uric acid, thereby reducing its concentration in the plasma. The uricosuric activity of this compound's active metabolite, halofenic acid, and its enantiomer, arthis compound, is mediated through the inhibition of human renal urate transporters. Specifically, these compounds inhibit the reabsorption of uric acid by blocking the activity of URAT1, as well as organic anion transporter 4 (OAT4) and OAT10. This mechanism leads to a reduction in serum uric acid levels. This compound has been shown to be a safe and effective uricosuric comparable to probenecid (B1678239) in long-term treatment of hyperuricemia and gout mims.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023120 | |
| Record name | Halofenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-24-1, 26718-25-2 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofenate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Halofenate
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Halofenic acid (HA) acts as a partial agonist of PPARγ, distinguishing it from full agonists. This partial agonism enables HA to activate PPARγ-responsive genes with a lower maximal activity compared to full agonists, and notably, it can antagonize the activity of full agonists such as rosiglitazone (B1679542) in reporter assays core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.org. This dual partial agonist/antagonist activity is central to its unique pharmacological profile.
Direct Binding to Human PPARγ Ligand-Binding Domain (LBD)
Halofenic acid (HA) directly binds to the ligand-binding domain (LBD) of human PPARγ core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgdoc-developpement-durable.org. Research findings from competitive binding assays demonstrate that HA displaces a selective fluorescent PPARγ ligand from a human-derived recombinant PPARγ LBD in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for HA was approximately 32 µmol/l, which is considerably higher than that observed for the full agonist rosiglitazone, which showed an IC50 of approximately 0.095 µmol/l core.ac.ukdoc-developpement-durable.org. This difference in binding affinity contributes to its partial agonist profile.
Table 1: Comparative Binding Affinities to Human PPARγ LBD
| Compound | Target Protein | Binding Affinity (IC50) | Reference |
| Halofenic Acid (HA) | Human PPARγ LBD | ~32 µmol/l | core.ac.ukdoc-developpement-durable.org |
| Rosiglitazone | Human PPARγ LBD | ~0.095 µmol/l | core.ac.ukdoc-developpement-durable.org |
Partial Agonism/Antagonism of PPARγ Activity
The partial agonism and antagonistic properties of HA are attributed to its unique interaction with PPARγ, leading to differential modulation of cofactor recruitment and displacement. This distinct mechanism results in a weaker adipogenic activity compared to full agonists, and HA can suppress rosiglitazone-mediated adipogenic differentiation in human preadipocytes core.ac.ukresearchgate.netnih.govguidetopharmacology.org.
A hallmark of HA's selective PPARγ modulation (SPPARγM) activity is its ability to differentially influence the interaction of PPARγ with corepressors and coactivators core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgjinpanlab.comnih.gov. This differential interaction is crucial for the distinct patterns of gene expression observed with HA.
Halofenic acid (HA) effectively induces the displacement of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT), from PPARγ in a dose-dependent manner core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgjinpanlab.comnih.govnih.gov. However, the efficiency of this corepressor dissociation by HA is notably less potent compared to that achieved by rosiglitazone. For instance, in mammalian two-hybrid assays, HA's ability to displace SMRT from PPARγ was characterized by a K_i of approximately 48 µmol/l, whereas rosiglitazone exhibited a K_i of approximately 0.05 µmol/l nih.gov.
Table 2: Comparative Corepressor Displacement from PPARγ
| Corepressor | Compound | Displacement Efficiency (K_i) | Reference |
| NCoR | Halofenic Acid (HA) | Dose-dependent displacement | core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgjinpanlab.comnih.govnih.gov |
| NCoR | Rosiglitazone | More efficient displacement | nih.gov |
| SMRT | Halofenic Acid (HA) | ~48 µmol/l | nih.gov |
| SMRT | Rosiglitazone | ~0.05 µmol/l | nih.gov |
In stark contrast to full agonists, halofenic acid (HA) demonstrates an inability to induce significant PPARγ-mediated recruitment of key coactivators. Specifically, HA failed to promote interaction with p300 (E1A binding protein p300), CBP (CREB-binding protein), and DRIP205/TRAP220 (Vitamin D Receptor-Interacting Protein 230 KD/Thyroid Hormone Receptor Activator Protein 220) core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgdoc-developpement-durable.orgjinpanlab.comnih.gov. In contrast, rosiglitazone induced a dose-dependent recruitment of these coactivators with half-maximal effective concentrations (EC50) ranging between approximately 0.1 and 0.3 µmol/l doc-developpement-durable.org. This inefficient coactivator recruitment is a critical aspect of HA's partial agonism and its differential effects on gene expression.
Table 3: Comparative Coactivator Recruitment to PPARγ
| Coactivator | Compound | Recruitment Activity (EC50) | Reference |
| p300 | Halofenic Acid (HA) | Unable to induce recruitment | core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgdoc-developpement-durable.orgjinpanlab.comnih.gov |
| p300 | Rosiglitazone | ~0.1–0.3 µmol/l | doc-developpement-durable.org |
| CBP | Halofenic Acid (HA) | Unable to induce recruitment | core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgdoc-developpement-durable.orgjinpanlab.comnih.gov |
| CBP | Rosiglitazone | ~0.1–0.3 µmol/l | doc-developpement-durable.org |
| DRIP205/TRAP220 | Halofenic Acid (HA) | Unable to induce recruitment | core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgdoc-developpement-durable.orgjinpanlab.comnih.gov |
| DRIP205/TRAP220 | Rosiglitazone | ~0.1–0.3 µmol/l | doc-developpement-durable.org |
The differential cofactor interactions mediated by halofenic acid (HA) translate into a selective modulation of PPARγ-responsive genes. In differentiated 3T3-L1 adipocytes, HA selectively alters the expression of multiple PPARγ target genes core.ac.ukresearchgate.netnih.govguidetopharmacology.orgatlasgeneticsoncology.orgjinpanlab.com. Notably, compared to full agonists like rosiglitazone, HA is unable to efficiently induce the expression of genes involved in fatty acid storage and transport, including Fatty Acid Binding Protein 4 (FABP4), Cluster of Differentiation 36 (CD36), Glycerol Kinase (GyK), and Phosphoenolpyruvate Carboxykinase (PEPCK) guidetopharmacology.orgatlasgeneticsoncology.org. Furthermore, HA has been shown to significantly decrease rosiglitazone-mediated induction of FABP4 gene expression levels researchgate.net.
Table 4: Differential Gene Expression Modulation by Halofenic Acid (HA) in 3T3-L1 Adipocytes
| Gene | Function (General) | Effect of HA vs. Rosiglitazone | Reference |
| FABP4 | Fatty acid storage/transport | Less efficient induction by HA; HA antagonizes rosiglitazone-mediated induction | researchgate.netguidetopharmacology.orgatlasgeneticsoncology.org |
| CD36 | Fatty acid storage/transport | Less efficient induction by HA | guidetopharmacology.orgatlasgeneticsoncology.org |
| GyK | Fatty acid storage/transport | Less efficient induction by HA | guidetopharmacology.orgatlasgeneticsoncology.org |
| PEPCK | Fatty acid storage/transport | Less efficient induction by HA | guidetopharmacology.orgatlasgeneticsoncology.org |
| HSD11B1 | PPARγ-responsive gene | Selectively modulated by HA | |
| SREBP1 | PPARγ-responsive gene | Selectively modulated by HA | |
| ANGPTL4 | PPARγ-responsive gene | Selectively modulated by HA |
Corepressor Displacement (e.g., NCoR, SMRT)
Gene Expression Modulation of PPARγ-Responsive Genes
Enzyme Inhibition Studies
Lack of Direct Activation of Mitochondrial Alpha-Glycerophosphate Dehydrogenase
Studies on the mechanism of action of Halofenate indicate that its hypotriglyceridemic effects are not attributable to the activation of mitochondrial alpha-glycerophosphate dehydrogenase (mGPDH). While this compound has been observed to inhibit the conversion of pyruvate (B1213749) to acetyl CoA in certain systems and affect other enzymes, the activation of mGPDH is not identified as a mechanism explaining its triglyceride-lowering action nih.gov. This compound's primary mechanism of action has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPAR-gamma) modulator (SPPARγM), where its circulating form, halofenic acid, binds to and selectively modulates PPAR-gamma.
Modulation of Insulin-to-Glucagon Ratio
This compound therapy has been shown to modulate the insulin-to-glucagon ratio, a critical bihormonal axis in metabolic regulation. Research conducted in Zucker rats, a model for genetic endogenous hyperlipemia, demonstrated that this compound treatment led to a significant shift in this ratio. Coincident with the drug's lipid-lowering effects, the basal bihormonal axis favored glucagon (B607659), resulting in a notable decrease in the insulin-to-glucagon (I/G) molar ratio.
Specifically, the basal I/G molar ratio decreased from 2.72 ± 0.53 before treatment to 0.96 ± 0.20 during this compound administration. Following stimulation with arginine, the I/G ratio in this compound-treated animals remained reduced at 0.87 ± 0.13, in contrast to a statistically higher ratio of 2.5 ± 0.55 observed in control animals. This this compound-induced state of a reduced insulin (B600854):glucagon ratio was correlated with several metabolic changes, including hypolipemia, post-arginine hyperglycemia, and hyperketonemia, which are metabolic parameters characteristic of glucagon excess relative to insulin. It has been suggested that this altered bihormonal axis induced by this compound may contribute to its lipid-lowering action in genetic hyperlipemia.
Insulin-to-Glucagon Molar Ratio in Zucker Rats
| Condition | Insulin/Glucagon Molar Ratio (Mean ± SEM) |
| Basal (Control) | 2.72 ± 0.53 |
| Basal (this compound) | 0.96 ± 0.20 |
| Post-Arginine (Control) | 2.50 ± 0.55 |
| Post-Arginine (this compound) | 0.87 ± 0.13 |
Pharmacological and Physiological Research of Halofenate
Pharmacodynamics of Halofenate
The pharmacodynamic profile of this compound is characterized by its multifaceted impact on metabolic pathways, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ) and its subsequent effects on insulin (B600854) sensitivity, glucose, triglyceride, and uric acid levels.
Insulin Sensitization Mechanisms
This compound is recognized as a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM). wikipedia.org Its active circulating form, halofenic acid (HA), directly binds to and selectively modulates PPAR-γ. wikipedia.org This interaction distinguishes HA as a partial PPAR-γ agonist, capable of antagonizing the activity of full agonists such as rosiglitazone (B1679542). The mechanism underlying HA's partial agonism is suggested to involve the effective displacement of corepressors, specifically N-CoR and SMRT, coupled with an inefficient recruitment of coactivators like p300, CBP, and TRAP 220. PPAR-γ, a nuclear receptor belonging to the NR1C subgroup (which also includes PPAR-α and -δ), is predominantly expressed in white and brown adipose tissue, with lesser expression in tissues such as the liver and muscle. wikipedia.orgciteab.com The insulin-sensitizing effects of this compound are hypothesized to involve PPAR-γ, similar to the mechanism of action of thiazolidinediones (TZDs), which also mediate glucose and insulin lowering through PPAR-γ activation. wikipedia.orgciteab.comnih.gov
Glucose-Lowering Effects in Diabetic Models
Clinical investigations have demonstrated that this compound lowers fasting blood glucose levels specifically in diabetic patients, without eliciting similar effects in normoglycemic individuals. wikipedia.orgciteab.comnih.gov In dyslipidemic patients with type 2 diabetes, treatment with this compound resulted in significant reductions in both plasma glucose and insulin. wikipedia.orgciteab.comnih.gov These glucose- and triglyceride-lowering effects were observed whether this compound was administered as monotherapy or in combination with other oral hypoglycemic drugs. wikipedia.orgciteab.comnih.gov
In preclinical diabetic models, this compound has shown robust antidiabetic properties. In diabetic ob/ob mice, acute administration of this compound led to dose-dependent reductions in plasma glucose and insulin levels. wikipedia.orgnih.gov Further studies in obese Zucker (fa/fa) rats, a model characterized by insulin resistance and normoglycemia, revealed that this compound provided insulin sensitization comparable to that of rosiglitazone, notably without inducing increases in body weight. wikipedia.orgnih.gov After 20 days of treatment, plasma insulin levels were significantly lower in this compound-treated rats (1.50 ± 0.17 ng/dl) compared to vehicle-treated rats (4.17 ± 0.60 ng/dl) (P < 0.001). wikipedia.orgnih.gov While fasting plasma glucose levels in obese Zucker rats, which typically have normal glucose levels, showed a downward trend with this compound treatment (114.3 ± 6.8 mg/dl vs. 137.1 ± 8.7 mg/dl for vehicle), these reductions were not statistically significant. nih.gov
Table 1: Effects of this compound on Plasma Insulin in Obese Zucker (fa/fa) Rats
| Treatment Group | Plasma Insulin (ng/dl) (Mean ± SEM) | P-value vs. Vehicle |
| Vehicle | 4.17 ± 0.60 | - |
| This compound | 1.50 ± 0.17 | < 0.001 |
| Rosiglitazone | 1.53 ± 0.15 | < 0.001 |
Data measured after 20 days of once-daily oral treatment. wikipedia.orgnih.gov
Triglyceride-Lowering Effects
Table 2: Effects of this compound on Plasma Triglycerides in Type 4 Hyperlipoproteinemia Patients
| Treatment Period | Mean Triglyceride Concentration (% of Placebo Level) |
| Second 24-week | 47% |
Data specifically for Type 4 hyperlipoproteinemia patients.
Uric Acid Lowering Effects
Beyond its lipid- and glucose-modulating properties, this compound has also been extensively studied for its hypouricemic effects. wikipedia.orgciteab.comnih.gov Clinical investigations have consistently shown that this compound significantly lowers serum uric acid concentrations. wikipedia.orgciteab.comnih.gov In a comparative study against clofibrate (B1669205), this compound demonstrated a more pronounced effect, reducing serum uric acid levels significantly to 77% of the placebo period level. In contrast, clofibrate's effect was weaker, achieving an 88% reduction, and was of lesser statistical significance. Furthermore, in maturity-onset diabetics with hyperlipidaemia, this compound treatment led to a substantial and statistically significant percentage reduction of uric acid that was sustained throughout the study duration. The absolute uric acid values in the this compound-treated group were significantly lower than those in the clofibrate group at 12, 24, and 48 weeks.
Table 3: Comparison of this compound and Clofibrate on Serum Uric Acid Levels
| Drug | Serum Uric Acid (% of Placebo Level) |
| This compound | 77% |
| Clofibrate | 88% |
Data from a 1-year double-blind study.
Pharmacokinetics of this compound and Halofenic Acid
The pharmacokinetic profile of this compound is crucial for understanding its in vivo activity, particularly its conversion from a prodrug ester to its active free acid form.
Prodrug Ester to Active Free Acid Conversion In Vivo
This compound is administered as a prodrug ester. wikipedia.orgciteab.com Prodrugs are pharmacologically inactive derivatives of an active drug that undergo biotransformation within the body, typically through chemical or enzymatic cleavages, to release the active therapeutic molecule. This strategy is often employed to enhance properties such as drug solubility or permeability.
Upon administration, this compound is rapidly and completely converted in vivo to its mature circulating free acid form, known as halofenic acid (HA). wikipedia.orgciteab.com This conversion is essential for the drug's activity, as HA is the form that binds to and modulates PPAR-γ. wikipedia.org Consequently, in experimental settings, the ester form of this compound is utilized for in vivo studies, while halofenic acid (HA) is employed for in vitro studies to accurately mimic the active form of the drug. wikipedia.org Plasma stability assays are a standard tool used to assess the metabolic stability of ester prodrugs in vitro, providing information on their susceptibility to enzymatic hydrolysis by plasma esterases and predicting their in vivo pharmacokinetic behavior.
Comparative Pharmacology with Other Metabolic Modulators
Comparison with Thiazolidinediones (e.g., Rosiglitazone, Ciglitazone)
This compound, specifically its active circulating form, halofenic acid (HA), distinguishes itself from conventional thiazolidinediones (TZDs) such as rosiglitazone and ciglitazone (B1669021) through its unique mechanism of action as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator (SPPARγM) nih.govwikipedia.orgwikidata.orgrcsb.org. In contrast, TZDs like rosiglitazone and ciglitazone are recognized as full PPAR-γ agonists nih.govrcsb.orgnewdrugapprovals.orguni.lufishersci.caflybase.orgnewdrugapprovals.orgresearchgate.nethznu.edu.cn.
The key mechanistic difference lies in their interaction with PPAR-γ and associated cofactors. Halofenic acid functions as a partial PPAR-γ agonist and possesses the ability to antagonize the activity of full agonists like rosiglitazone nih.govwikipedia.orgrcsb.orgprobes-drugs.org. This partial agonism is attributed to HA's effective displacement of corepressors, such as N-CoR and SMRT, from PPAR-γ. However, unlike full agonists, HA exhibits inefficient recruitment of coactivators including p300, CBP, and TRAP 220 nih.govwikipedia.orgrcsb.orgprobes-drugs.org. This differential cofactor modulation leads to distinct patterns of gene expression compared to full PPAR-γ agonists nih.govrcsb.orgprobes-drugs.org.
From a functional perspective, this mechanistic divergence has significant implications, particularly concerning adipogenesis and body weight. In studies involving human preadipocytes, halofenic acid demonstrated weak adipogenic activity and effectively antagonized rosiglitazone-mediated adipogenic differentiation nih.govwikipedia.orgrcsb.orgprobes-drugs.org. This suggests a potential for reduced weight gain with this compound-based therapeutics, a common side effect associated with full PPAR-γ agonists nih.govwikipedia.orgrcsb.orgprobes-drugs.orgnih.gov. Furthermore, long-term studies in obese Zucker (fa/fa) rats revealed that this compound provided comparable insulin sensitization to rosiglitazone without inducing increases in body weight nih.govwikipedia.orgrcsb.org. Acute antidiabetic properties of this compound have also been observed in diabetic ob/ob mice, with effects similar to those reported for ciglitazone nih.govrcsb.orgprobes-drugs.org. While TZDs typically promote adipogenesis and an increase in total body fat, this compound's selective modulation of PPAR-γ responsive genes, including its inability to induce genes involved in fatty acid storage and transport, points to a distinct metabolic profile nih.govnewdrugapprovals.orghznu.edu.cnprobes-drugs.org.
| Feature | This compound (Halofenic Acid) | Thiazolidinediones (e.g., Rosiglitazone, Ciglitazone) |
| PPAR-γ Activity | Selective PPAR-γ Modulator (SPPARγM), Partial Agonist | Full PPAR-γ Agonists |
| Cofactor Interaction | Displaces corepressors (N-CoR, SMRT), inefficiently recruits coactivators (p300, CBP, TRAP 220) nih.govwikipedia.orgrcsb.orgprobes-drugs.org | Efficiently displaces corepressors and recruits coactivators nih.govrcsb.orgprobes-drugs.org |
| Adipogenic Activity | Weak; antagonizes rosiglitazone-mediated differentiation nih.govwikipedia.orgrcsb.orgprobes-drugs.org | Potent; induces adipocyte differentiation nih.govnewdrugapprovals.orgprobes-drugs.org |
| Weight Gain Potential | Potential for less weight gain nih.govwikipedia.orgrcsb.orgprobes-drugs.orgnih.gov | Associated with weight gain nih.govrcsb.orgfishersci.caprobes-drugs.org |
| Insulin Sensitization | Comparable to rosiglitazone in animal models nih.govwikipedia.orgrcsb.org | Potent insulin sensitizers newdrugapprovals.orguni.lufishersci.cahznu.edu.cnwikipedia.org |
Differentiation from Conventional Oral Hypoglycemic Agents
This compound was initially investigated for its hypolipidemic and hypouricemic properties in the 1970s, demonstrating its ability to lower serum triglycerides and uric acid in patients with various hyperlipidemias nih.govwikidata.orgrcsb.orgprobes-drugs.org. A notable and unexpected finding was its capacity to significantly reduce plasma glucose and insulin levels specifically in patients with type 2 diabetes nih.govwikidata.orgrcsb.orgprobes-drugs.orgmims.com. This glucose-lowering effect was observed in diabetic subjects but not in those with normoglycemia nih.govwikidata.orgprobes-drugs.org.
Historically, it was hypothesized that this compound, due to its high plasma protein binding, might enhance the efficacy of co-administered oral hypoglycemic agents like sulfonylureas by dislodging them from serum binding proteins nih.govwikidata.orgrcsb.orgprobes-drugs.org. However, subsequent research demonstrated that this compound could independently lower glucose levels when used as monotherapy, indicating its distinct mechanism of action beyond mere drug displacement nih.govwikidata.orgrcsb.orgprobes-drugs.org.
Conventional oral hypoglycemic agents encompass several classes, each with a distinct primary mechanism for glucose control nih.gov. Sulfonylureas and meglitinides, for instance, primarily stimulate insulin secretion from pancreatic beta cells nih.gov. Biguanides, such as metformin, predominantly reduce hepatic glucose production and enhance peripheral glucose uptake and utilization, often through mechanisms involving AMP-activated protein kinase (AMPK) activation mims.commims.commims.comnih.gov. Alpha-glucosidase inhibitors, including acarbose (B1664774) and miglitol, function by impeding the digestion of complex carbohydrates in the small intestine, thereby delaying and reducing postprandial glucose absorption nih.govnih.govnih.govuni.lu.
This compound's primary mechanism of action, as a selective PPAR-γ modulator, sets it apart from these conventional agents nih.govwikipedia.orgwikidata.orgrcsb.orgprobes-drugs.org. Its insulin-sensitizing effects are mediated through the modulation of gene expression related to glucose and lipid metabolism via PPAR-γ activation nih.govwikipedia.orgrcsb.orguni.luprobes-drugs.org. This is fundamentally different from direct insulin secretagogues, inhibitors of carbohydrate absorption, or agents primarily affecting hepatic glucose output through AMPK. Early experimental findings in rats further supported that this compound's hypoglycemic activity operated through a mechanism distinct from conventional oral hypoglycemic agents fishersci.ca.
| Agent Class | Primary Mechanism of Action | This compound's Differentiation |
| Sulfonylureas & Meglitinides | Stimulate insulin secretion from pancreatic beta cells nih.gov | This compound's glucose-lowering effect is independent of insulin secretion; it functions via PPAR-γ modulation nih.govwikidata.orgrcsb.orgprobes-drugs.org |
| Biguanides (e.g., Metformin) | Decrease hepatic glucose production; improve insulin sensitivity (AMPK-mediated) mims.commims.commims.comnih.gov | While both improve insulin sensitivity, this compound's mechanism is distinct, involving direct PPAR-γ modulation of gene expression nih.govwikipedia.orgrcsb.orguni.luprobes-drugs.org |
| Alpha-Glucosidase Inhibitors | Delay carbohydrate digestion and absorption in the intestine nih.govnih.govnih.govuni.lu | This compound does not directly inhibit carbohydrate digestion; its effects are systemic via PPAR-γ nih.govwikipedia.orgwikidata.orgrcsb.orgprobes-drugs.org |
Preclinical Research Studies of Halofenate
In Vitro Studies and Cellular Models
Studies on Thyroid Hormone Binding to TBG
Halofenate has been shown to influence thyroid hormone binding to thyroxine-binding globulin (TBG) in vitro. Studies have demonstrated that this compound free acid can decrease thyroxine (T4) binding to TBG. nih.govoup.comoup.com This effect can artifactually alter the results of certain indirect serum thyroid hormone assays that are dependent on thyroid hormone binding. nih.govoup.comoup.com For instance, in vitro addition of this compound free acid to serum samples increased the measured T4 by competitive protein-binding assay (CPB), the percent of dialyzable T4 (%FT4), total serum triiodothyronine (T3) by radioimmunoassay (RIA), and resin T3 uptake (RT3U). nih.govoup.comoup.com However, the T4 determination by RIA was not altered by the presence of this compound in vitro. nih.govoup.comoup.com The observed increases in measured T4 (CPB), %FT4, T3 (RIA), and RT3U suggest that this compound diminishes T4 binding to TBG in vitro. nih.govoup.comoup.com Calculated values like the free thyroxine index and "free" T4, derived from these measurements, would also be affected. nih.govoup.comoup.com
In Vivo Animal Models
In vivo studies using various animal models have been conducted to investigate the metabolic effects of this compound. researchgate.netzen-bio.comdiabetesjournals.orgnih.gov These studies have primarily focused on its antidiabetic and hypolipidemic properties. researchgate.netzen-bio.comnih.govdiabetesjournals.orgnih.govnih.gov
Diabetic Models (e.g., ob/ob mice, obese Zucker fa/fa rats, ZDF rats)
This compound has been studied in several animal models of diabetes and insulin (B600854) resistance, including ob/ob mice and obese Zucker (fa/fa) rats. researchgate.netzen-bio.comnih.govdiabetesjournals.orgnih.gov These models are widely used to study aspects of type 2 diabetes, obesity, and insulin resistance. nih.govcriver.comcriver.com Obese Zucker (fa/fa) rats, for example, are characterized by normoglycemia, hyperinsulinemia, and significant insulin resistance. researchgate.netzen-bio.comdiabetesjournals.org ZDF rats are also used as a model for type 2 diabetes, hyperlipidemia, glucose intolerance, obesity, and hyperinsulinemia. criver.comcriver.com
Studies in diabetic ob/ob mice have demonstrated acute antidiabetic properties of this compound. researchgate.netzen-bio.comnih.govdiabetesjournals.orgnih.gov In one study, male ob/ob mice treated once daily for 3 days with this compound showed significant reductions in fasting plasma glucose at higher doses. researchgate.netzen-bio.comdiabetesjournals.org The fasting plasma insulin levels were also significantly reduced at the highest dose tested compared to vehicle-treated animals. researchgate.netzen-bio.comdiabetesjournals.org
In obese Zucker (fa/fa) rats treated with this compound for 28 days, plasma insulin levels were significantly lower compared to vehicle-treated rats after 20 days of dosing. zen-bio.comdiabetesjournals.org While fasting plasma glucose levels showed a downward trend in this compound-treated rats, these decreases were not statistically significant in this normoglycemic model. zen-bio.comdiabetesjournals.org
The following table summarizes representative data on glucose and insulin levels from these studies:
| Animal Model | Treatment Duration | This compound Dose (mg/kg) | Vehicle Plasma Glucose (mg/dl) | This compound Plasma Glucose (mg/dl) | Vehicle Plasma Insulin (ng/dl) | This compound Plasma Insulin (ng/dl) | Citation |
| ob/ob mice | 3 days | 200 | Data not explicitly shown, significant reduction observed at higher doses | Significant reduction observed | Data not explicitly shown | Significantly reduced | researchgate.netzen-bio.comdiabetesjournals.org |
| Obese Zucker (fa/fa) rats | 28 days | 200 | 137.1 ± 8.7 | 114.3 ± 6.8 (Downward trend) | 4.17 ± 0.60 | 1.50 ± 0.17* | zen-bio.comdiabetesjournals.org |
*P < 0.001 vs. vehicle-treated rats. diabetesjournals.org
This compound has demonstrated insulin sensitization activity in vivo. researchgate.netzen-bio.comdiabetesjournals.org In longer-term studies (28 days) in obese Zucker (fa/fa) rats, this compound treatment showed comparable insulin sensitization to rosiglitazone (B1679542). researchgate.netzen-bio.comnih.govdiabetesjournals.org Oral glucose tolerance tests performed after 20 days of treatment revealed that the area under the curve (AUC) for plasma glucose decreased by approximately 30% in this compound-treated rats, and the AUC for plasma insulin decreased by approximately 75%. zen-bio.comdiabetesjournals.org These reductions were similar to those observed with rosiglitazone treatment and were not statistically different. zen-bio.comdiabetesjournals.org These findings suggest that this compound significantly enhances insulin sensitivity in this model. zen-bio.comdiabetesjournals.org
Studies in obese Zucker (fa/fa) rats have also evaluated the effect of this compound on body weight. zen-bio.comdiabetesjournals.org In contrast to treatment with rosiglitazone, which resulted in significantly more body weight gain compared to vehicle-treated rats, no significant difference in body weights was observed between this compound-treated and control animals throughout the 28-day study. zen-bio.comdiabetesjournals.org No statistical difference in food intake was noted between the treatment groups. zen-bio.comdiabetesjournals.org These data indicate that this compound can improve insulin sensitivity without inducing significant body weight gain in this animal model. zen-bio.comnih.govdiabetesjournals.orgresearchgate.net
Insulin Sensitivity Evaluation
Hyperlipidemic Models
This compound was historically tested clinically as a hypolipidemic agent and has been shown to lower triglycerides in dyslipidemic subjects. zen-bio.comnih.govdiabetesjournals.orgnih.gov Preclinical studies in rats have also investigated its effects on lipid profiles. nih.gov In rats maintained on this compound in their diet for 2-14 days, decreases of 20-40% were observed in plasma cholesterol, triglycerides, phospholipids (B1166683), and free fatty acids. nih.gov Kinetic measurements in rats with sucrose-induced hyperlipidemia suggested that the hypotriglyceridemic activity might be due to a net inhibition of hepatic triglyceride synthesis. nih.govresearchgate.net Reductions in very low density lipoprotein (VLDL) and high density lipoprotein (HDL) levels, along with normalization of altered apolipoprotein profiles, were also observed, consistent with the effects on plasma triglyceride and cholesterol levels. nih.gov
In hypertriglyceridemic patients, administration of this compound (500-1000 mg/day) for 12 weeks resulted in a statistically significant decrease in plasma triglycerides (15% reduction from initial value) compared to a placebo group. jst.go.jp The decrease in plasma cholesterol was not significant in either group. jst.go.jp Phospholipids decreased slightly in the this compound group, but this change was not statistically different from the placebo group. jst.go.jp Plasma uric acid also decreased significantly in the this compound group, and this change correlated with the change in plasma triglycerides. jst.go.jp
Here is a table summarizing lipid profile changes in a clinical study:
| Parameter | This compound Group (% Change from Baseline) | Placebo Group (% Change from Baseline) | Statistical Significance (this compound vs. Placebo) | Citation |
| Plasma Triglycerides | -15% | Not specified (control) | Significant | jst.go.jp |
| Plasma Cholesterol | Not significant change | Not significant change | Not significant | jst.go.jp |
| Phospholipids | Slight decrease | Not specified | Not statistically different | jst.go.jp |
| Plasma Uric Acid | Significant decrease | Not specified | Significant | jst.go.jp |
Reduction of Plasma Cholesterol, Triglycerides, Phospholipids, Free Fatty Acids
Preclinical studies conducted in rats have demonstrated that the administration of this compound leads to a significant reduction in various plasma lipid components. When rats were maintained on a diet containing 0.02-0.10% this compound for durations ranging from 2 to 14 days, observed decreases in plasma cholesterol, triglycerides, phospholipids, and free fatty acids ranged from 20% to 40% nih.gov.
Further kinetic measurements in drug-treated rats indicated that the hypotriglyceridemic activity of this compound is primarily attributed to a net inhibition of hepatic triglyceride synthesis nih.govclinexprheumatol.org. Investigations into the incorporation of 14C from [U-14C]glycerol revealed that this compound decreased its incorporation into hepatic triglycerides, but not into intestinal triglycerides clinexprheumatol.org. Additionally, the drug did not significantly reduce the incorporation of 14C into total phospholipids in either hepatic or intestinal tissues clinexprheumatol.org.
Table 1: Effect of this compound on Plasma Lipids in Rats
| Lipid Component | Observed Decrease (Range) | Duration of Treatment | Mechanism Implied |
| Plasma Cholesterol | 20-40% nih.gov | 2-14 days nih.gov | Not specified nih.gov |
| Plasma Triglycerides | 20-40% nih.gov | 2-14 days nih.gov | Inhibition of hepatic triglyceride synthesis nih.govclinexprheumatol.org |
| Plasma Phospholipids | 20-40% nih.gov | 2-14 days nih.gov | Not specified nih.gov |
| Free Fatty Acids | 20-40% nih.gov | 2-14 days nih.gov | Not specified nih.gov |
Normalization of Apolipoprotein Profiles
In preclinical research, this compound has been observed to influence apolipoprotein profiles. Studies involving rats with sucrose-induced hyperlipidemia demonstrated that this compound led to a reduction in very low-density lipoprotein (VLDL) and high-density lipoprotein (HDL) levels. This effect was accompanied by a normalization of the altered apolipoprotein profiles, which aligns with the observed impact of this compound on plasma triglyceride and cholesterol concentrations nih.gov.
Hyperuricemic/Gout Models
While this compound has been investigated for its hypouricemic properties in clinical settings gsconlinepress.com, specific preclinical research studies focusing solely on its effects within established hyperuricemic or gout animal models were not identified in the provided search results. Preclinical models for hyperuricemia and gout, such as those induced by potassium oxonate or monosodium urate crystal injection, are commonly used for evaluating urate-lowering agents and anti-inflammatory compounds jddtonline.infonih.govnih.govharvard.edufrontiersin.org. However, direct preclinical studies on this compound utilizing these specific models were not found.
Liver and Kidney Studies
Comprehensive preclinical studies specifically detailing the effects of this compound on liver and kidney function or pathology were not extensively identified in the provided search results. While general information on preclinical models for liver and kidney diseases exists nih.govsci-hub.sebioivt.comfocusontoxpath.com, and some sources vaguely mention the compound in relation to liver or renal function focusontoxpath.com, direct and detailed preclinical investigations of this compound's impact on these organs were not available.
Microsomal Drug-Metabolizing Enzyme Induction Studies
Specific preclinical research studies focusing on the induction of microsomal drug-metabolizing enzymes by this compound were not identified in the provided search results. The available information discusses the general importance of assessing microsomal drug-metabolizing enzyme induction in preclinical drug development to predict drug-drug interactions and potential toxicity criver.com. However, no direct data on this compound's activity in this specific area of preclinical research were found.
Platelet Aggregation and Coagulant Activity Studies
Preclinical investigations have explored the effects of this compound-free acid (HFA), the primary metabolite of this compound, on platelet function. HFA demonstrated inhibitory effects on platelet aggregation in human platelet-rich plasma when induced by various agonists, including collagen, sodium arachidonate, adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and epinephrine (B1671497) criver.com. It also effectively blocked the second phase of aggregation induced by ADP, thrombin, and epinephrine, and inhibited the aggregation of washed platelets by thrombin and collagen criver.com.
Beyond aggregation, HFA was found to inhibit the release of 5-hydroxytryptamine from dense granules and beta-glucuronidase from alpha-granules in platelets, in a concentration- and time-dependent manner criver.com. Furthermore, HFA reduced platelet factor 3 activity by 31% criver.com. The compound also significantly inhibited the incorporation of 14C-acetate and U-14C-glucose into platelet lipids, with reductions of 89% and 56% respectively criver.com. Investigations into thrombin-induced lipid peroxidation and prostaglandin (B15479496) formation, measured by malonyldialdehyde byproduct, also showed inhibition by HFA criver.com. These findings suggest that HFA's inhibitory effects on platelet aggregation may be linked to its influence on the release reaction, potentially as a consequence of its impact on platelet lipid synthesis criver.com.
Table 2: Effects of this compound-Free Acid (HFA) on Platelet Activity
| Platelet Activity | Observed Effect | Percentage/Details |
| Platelet Aggregation (induced by collagen, sodium arachidonate, ADP, thrombin, epinephrine) | Inhibited criver.com | Blocked second phase of aggregation (ADP, thrombin, epinephrine); blocked aggregation of washed platelets (thrombin, collagen) criver.com |
| Release of 5-Hydroxytryptamine | Inhibited criver.com | Concentration and time-dependent criver.com |
| Release of Beta-Glucuronidase | Inhibited criver.com | Concentration and time-dependent criver.com |
| Platelet Factor 3 Activity | Decreased criver.com | 31% decrease criver.com |
| Incorporation of 14C-Acetate into Platelet Lipids | Inhibited criver.com | 89% inhibition criver.com |
| Incorporation of U-14C-Glucose into Platelet Lipids | Inhibited criver.com | 56% inhibition criver.com |
| Thrombin-induced Lipid Peroxidation | Inhibited criver.com | Measured by malonyldialdehyde criver.com |
| Thrombin-induced Prostaglandin Formation | Inhibited criver.com | Measured by malonyldialdehyde criver.com |
Clinical Research and Therapeutic Applications of Halofenate
Historical Clinical Trials of Halofenate
Early clinical investigations into this compound primarily focused on its ability to manage lipid and uric acid levels. The discovery of its impact on glucose metabolism in diabetic individuals was a significant finding that broadened its potential therapeutic applications fishersci.cawikipedia.org.
Studies in Hyperlipidemia
This compound has demonstrated efficacy in lowering serum triglycerides across various types of hyperlipidemia fishersci.cawikipedia.orgwikipedia.org.
Studies have explored this compound's effects across different classifications of hyperlipoproteinemia. In patients with Type II hyperlipoproteinemia, a double-blind study comparing this compound with clofibrate (B1669205) revealed that a comparable proportion of patients (56-59%) responded to treatment with respect to serum cholesterol levels wikipedia.org. However, the magnitude of cholesterol lowering was substantially less for this compound responders, showing a 12% mean decrease compared to 25% for clofibrate wikipedia.org. Type IIa patients in both treatment groups exhibited a more favorable cholesterol-lowering response than Type IIb patients wikipedia.org. For serum triglycerides, clofibrate resulted in a higher response rate (87%) compared to this compound (57%), though the mean magnitude of lowering (27-34%) was comparable for responders in both groups wikipedia.org.
In a one-year double-blind, controlled trial involving 29 patients with Type IV hyperlipoproteinemia, both clofibrate and this compound lowered serum triglycerides to a similar extent flybase.org. The hypotriglyceridemic effect of this compound was significant when data from non-compliant patients were excluded flybase.org. However, only clofibrate was observed to lower baseline plasma cholesterol levels and decrease very low-density lipoproteins (VLDL), while increasing low-density lipoproteins (LDL); this compound did not demonstrate these effects on cholesterol or lipoproteins flybase.org. This compound has also been investigated as a potential treatment for hypertriglyceridemia, a characteristic feature of hyperlipoproteinemia types III, IV, and V mims.compnas.org.
Table 1: Summary of this compound's Effects on Lipid Profiles in Hyperlipidemia Studies
| Lipid Parameter | Observed Effect of this compound | Comparative Agent (if applicable) | Key Findings | Reference |
| Triglycerides | Lowered fishersci.cawikipedia.orgwikipedia.orgmims.commims.com | Clofibrate wikipedia.orgflybase.org | Significant reduction, comparable magnitude to clofibrate in responders (27-34% mean decrease) wikipedia.orgflybase.org. 15% decrease from initial value in hypertriglyceridemic patients mims.com. | fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgflybase.orgmims.commims.com |
| Cholesterol | Slightly lowered or not significant wikipedia.orgmims.comwikipedia.org | Clofibrate wikipedia.orgflybase.org | Less effective than clofibrate (12% mean decrease vs. 25%) wikipedia.org. No significant decrement in some studies mims.com. | wikipedia.orgflybase.orgmims.comwikipedia.org |
| HDL Cholesterol | Increased mims.com | N/A | Demonstrated an increase in levels mims.com. | mims.com |
| LDL Cholesterol | No change flybase.org | Clofibrate flybase.org | No decrease observed, unlike clofibrate flybase.org. | flybase.org |
| VLDL | No decrease flybase.org | Clofibrate flybase.org | No decrease observed, unlike clofibrate flybase.org. | flybase.org |
Efficacy in Type II, III, IV, and V Hyperlipoproteinemia
Studies in Hyperuricemia and Gout
This compound was also investigated for its hypouricemic properties and its potential in treating gout fishersci.cawikipedia.orgwikipedia.org. It proved to be a safe and effective uricosuric agent, demonstrating comparable efficacy to probenecid (B1678239) when used for long-term management of hyperuricemia and gout citeab.com. This compound significantly lowered serum urate values, exhibiting a distinctly greater effect than clofibrate in comparative studies wikipedia.orgfishersci.be. This hypouricemic effect was also noted in hypertriglyceridemic patients, where a significant decrease in plasma uric acid was observed, correlating with changes in plasma triglyceride levels (r=0.709, p<0.05) mims.com. The uricosuric action of this compound is believed to stem from its weak inhibition of renal uric acid transporters, including URAT1, OAT4, and OAT10, which increases the renal excretion of uric acid senescence.info.
Table 2: Summary of this compound's Effects on Uric Acid in Hyperuricemia and Gout Studies
| Parameter | Observed Effect of this compound | Comparative Agent (if applicable) | Key Findings | Reference |
| Serum Urate | Significantly lowered mims.comwikipedia.orgciteab.comfishersci.be | Probenecid citeab.com, Clofibrate wikipedia.orgfishersci.be | Comparable to probenecid in long-term treatment citeab.com. Distinctly greater effect than clofibrate wikipedia.orgfishersci.be. Significant decrease correlating with triglyceride changes (r=0.709, p<0.05) mims.com. | mims.comwikipedia.orgciteab.comfishersci.be |
Studies in Type 2 Diabetes Mellitus
Beyond its effects on lipids and uric acid, this compound demonstrated significant reductions in plasma glucose and insulin (B600854) levels in dyslipidemic patients with type 2 diabetes mellitus fishersci.cawikipedia.orgwikipedia.org. Subsequent research confirmed these glucose- and triglyceride-lowering effects, both when this compound was used in combination with other oral hypoglycemic drugs and as monotherapy fishersci.cawikipedia.orgwikipedia.org. Notably, this compound was observed to lower glucose levels specifically in diabetic subjects, but not in individuals with normoglycemia fishersci.cawikipedia.orgwikipedia.org. The time course of these beneficial glycemic effects was similar to that of insulin-sensitizing thiazolidinediones (TZDs) fishersci.cawikipedia.orgwikipedia.org. This led to the hypothesis that this compound's insulin-sensitizing effects might involve PPAR-γ, a mechanism later supported by evidence showing that halofenic acid (HA) directly binds to and selectively modulates human PPAR-γ, acting as a partial PPAR-γ agonist fishersci.cawikipedia.orgnewdrugapprovals.orgfishersci.ca. Studies in animal models, such as the obese Zucker (fa/fa) rat, further demonstrated this compound's comparable insulin sensitization to rosiglitazone (B1679542) fishersci.canewdrugapprovals.orgfishersci.ca.
Clinical studies consistently reported significant decreases in fasting plasma glucose in patients with type 2 diabetes treated with this compound fishersci.cawikipedia.orgnewdrugapprovals.orgfishersci.ca. Concurrently, significant reductions in plasma insulin levels were also observed fishersci.cawikipedia.org. Importantly, this compound monotherapy also resulted in significant glucose decreases, indicating that its glucose-lowering action could function independently of sulfonylureas fishersci.cawikipedia.org.
Table 3: Summary of this compound's Glucose and Insulin Lowering Effects in Type 2 Diabetes Mellitus
| Parameter | Observed Effect of this compound | Key Findings | Reference |
| Fasting Plasma Glucose | Significant decreases fishersci.cawikipedia.orgnewdrugapprovals.orgfishersci.ca | Observed in type 2 diabetic patients, but not in normoglycemic subjects fishersci.cawikipedia.orgwikipedia.org. Significant decreases with monotherapy fishersci.cawikipedia.org. | fishersci.cawikipedia.orgwikipedia.orgnewdrugapprovals.orgfishersci.ca |
| Plasma Insulin | Significant reductions fishersci.cawikipedia.org | Observed in dyslipidemic type 2 diabetic patients fishersci.cawikipedia.org. | fishersci.cawikipedia.org |
Monotherapy vs. Combination Therapy with Oral Hypoglycemics
Clinical studies have explored this compound's role in managing type 2 diabetes, both as a monotherapy and in combination with oral hypoglycemic agents. Early investigations in dyslipidemic type 2 diabetic patients revealed that this compound led to significant reductions in plasma glucose and insulin levels diabetesjournals.org. Subsequent studies further confirmed these glucose- and triglyceride-lowering effects when this compound was used as monotherapy and in combination with oral hypoglycemic drugs diabetesjournals.orgresearchgate.net.
Specifically, in a study involving diabetic patients, this compound demonstrated a considerable hypoglycemic effect, even in patients already receiving oral antidiabetic medications journals.co.za. For instance, five patients receiving phenformin (B89758) plus either chlorpropamide (B1668849) or tolbutamide (B1681337) experienced a substantial fall in fasting plasma glucose, with the mean fasting plasma glucose dropping from an initial 160 mg/dl to 63 mg/dl after 80 days of this compound treatment. This hypoglycemic effect diminished when oral antidiabetic treatment was reduced, and no effect was observed in insulin-treated patients or those managed by diet alone nih.gov.
Initially, it was hypothesized that this compound's high plasma protein binding might displace oral hypoglycemic compounds from serum binding proteins, thereby increasing their efficacy diabetesjournals.orgresearchgate.net. However, the observation of significant glucose decreases with this compound monotherapy indicated that its function could be independent of sulfonylureas diabetesjournals.orgresearchgate.net. This compound's insulin-sensitizing effects are now thought to involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), similar to thiazolidinediones diabetesjournals.orgresearchgate.net.
Clinical Pharmacological Interactions
This compound exhibits notable pharmacological interactions with co-administered drugs, influencing their metabolism and protein binding.
Effects on Metabolism of Co-administered Drugs (e.g., Antipyrine (B355649), Bishydroxycoumarin, Warfarin)
Chronic administration of this compound has been observed to produce anomalous effects on the metabolism of certain test drugs in human volunteers. Experiments demonstrated that this compound shortened the plasma half-lives of antipyrine and bishydroxycoumarin. Conversely, it prolonged the plasma half-lives of warfarin (B611796) nih.govresearchgate.netkarger.com. This dual effect on drug metabolism—simultaneously shortening and prolonging half-lives of different co-administered drugs—was an unusual finding at the time of its reporting nih.gov. Animal studies in rats, mice, and dogs indicated that chronic this compound administration stimulated several hepatic microsomal drug-metabolizing systems, including those responsible for the hydroxylation of bishydroxycoumarin and warfarin nih.govkarger.com.
Potential for Displacement of Highly Plasma Protein-Bound Drugs (e.g., Sulfonylureas, Phenytoin)
This compound is known to interfere with the protein binding of various drugs and hormones nih.gov. Its high plasma protein binding led to the initial hypothesis that it might displace oral hypoglycemic compounds, such as sulfonylureas, from serum binding proteins, thereby enhancing their efficacy diabetesjournals.orgresearchgate.net.
In a study involving healthy men, this compound significantly increased serum tolbutamide levels and decreased serum glucose levels following tolbutamide administration, suggesting a drug interaction nih.gov. In a long-term study, diabetic patients receiving a sulfonylurea and this compound either required a reduction in their sulfonylurea dose or showed significantly improved hyperglycemia control nih.gov. This interaction was not observed with clofibrate nih.gov.
While phenytoin (B1677684) is a highly protein-bound drug, and displacement from albumin binding sites can occur with other agents, specific detailed research findings on this compound's direct displacement effects on phenytoin were not extensively detailed in the provided search results. However, the general principle of highly protein-bound drugs, such as sulfonylureas and phenytoin, being susceptible to displacement by other highly bound drugs like this compound is a recognized pharmacological consideration mdedge.comknowledgedose.com.
Influence on Thyroid Hormone Determinations (e.g., T4, T3, %FT4, RT3U)
This compound has been shown to influence the determination of serum thyroid hormones. In vitro studies demonstrated that this compound decreased thyroxine (T4) binding to thyroxine-binding globulin (TBG) nih.gov. Since several indirect serum thyroid hormone assays rely on thyroid hormone binding, this compound in serum can alter their results nih.gov.
Specifically, this compound increased measured T4 by competitive protein-binding assay (CPB), percent dialyzable T4 (%FT4), total serum triiodothyronine (T3) by radioimmunoassay (RIA), and resin T3 uptake (RT3U) nih.gov. However, it did not alter T4 determination by RIA nih.gov. This suggests that this compound diminishes T4 binding to TBG in vitro, leading to artifactual alterations in the results of T4 (CPB), %FT4, T3 (RIA), and RT3U assays. Consequently, calculated values such as the free thyroxine index and "free" T4 can also be affected by this compound nih.gov.
In hypothyroid subjects, this compound administration resulted in mean increases in serum dialyzable fraction T4 (DFT4) by 52% and dialyzable fraction triiodothyronine (DFT3) by 26%. During this compound treatment, serum TSH concentrations significantly decreased (mean 39%) when DFT4 and DFT3 increased. This compound did not alter serum TBG binding capacity nih.gov.
Assessment of Clinical Safety and Tolerability Profiles
Gastrointestinal Symptoms
In general clinical trials, this compound was reported to be well tolerated, with occasional gastrointestinal symptoms being the primary exception nih.gov. While the provided information is limited to this general statement, it indicates that gastrointestinal discomfort was a recognized, albeit occasional, side effect during its clinical assessment nih.gov.
Serum Creatine (B1669601) Phosphokinase Elevations
Clinical trials investigating this compound have reported observations regarding serum creatine phosphokinase (CPK) levels. In a double-blind, controlled therapeutic trial spanning one year, which compared this compound, clofibrate, and a placebo in 29 patients diagnosed with type IV hyperlipoproteinemia, abnormal increases in serum creatine phosphokinase were noted. These elevations were observed with both this compound and clofibrate, predominantly in patients who presented with abnormal initial CPK levels prior to the commencement of the study guidetopharmacology.orgwikidata.org.
| Parameter | Observation in this compound Trial | Context |
|---|---|---|
| Serum Creatine Phosphokinase (CPK) | Abnormal increases observed, primarily in patients with abnormal initial levels. | Double-blind, controlled trial (1 year) comparing this compound, Clofibrate, and Placebo in 29 patients with Type IV hyperlipoproteinemia. guidetopharmacology.orgwikidata.org |
Serum Bilirubin (B190676) Changes
During the same one-year clinical trial involving patients with type IV hyperlipoproteinemia, this compound demonstrated a notable effect on serum bilirubin levels. The study found that the hypouricemic effect of this compound was consistently paralleled by a concomitant decrease in serum bilirubin guidetopharmacology.orgwikidata.org. This observation suggests a relationship between this compound administration and a reduction in circulating bilirubin concentrations.
| Parameter | Observation in this compound Trial | Context |
|---|---|---|
| Serum Bilirubin | Concomitant decrease observed, paralleling the hypouricemic effect. | Double-blind, controlled trial (1 year) comparing this compound, Clofibrate, and Placebo in 29 patients with Type IV hyperlipoproteinemia. guidetopharmacology.orgwikidata.org |
Structure Activity Relationships Sar and Analog Research
Halofenate as a Racemic Mixture and Enantiomeric Studies
This compound is administered as a racemic mixture, comprising equal proportions of its two enantiomers: (−)- and (+)-(2-aceto-aminoethyl [4-chlorophenyl] [3-trifluoromethylphenoxy] acetate) nih.govgoogleapis.com. A racemic mixture is a 50:50 combination of two enantiomers, which are non-superimposable mirror images of each other libretexts.orglibretexts.orgillinois.edu. While enantiomers share identical physical properties such as solubility and melting point, they can exhibit distinct biological activities libretexts.orglibretexts.orgillinois.eduacs.orgnih.gov. The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is often challenging but crucial in pharmaceutical development to isolate the therapeutically active form and mitigate potential undesirable effects from the less active or inactive enantiomer libretexts.orglibretexts.orgillinois.edu.
Upon administration, this compound, which is a prodrug ester, is rapidly and completely metabolized in vivo to its active circulating free acid form, halofenic acid (HA) nih.govresearchgate.net.
Arthis compound is the (−)-enantiomer of the this compound prodrug wikipedia.orggoogle.com.na. It is also referred to by the research code MBX-102 researchgate.net. The metabolically active form of Arthis compound is the (−)-enantiomer of halofenic acid, which is known as Metaglidasen or MBX-102 nih.govwikipedia.orgresearchgate.net. This specific enantiomer has been the subject of extensive research due to its distinct pharmacological profile as a SPPARγM nih.govwikipedia.org.
Rational Design of this compound Analogs
The rational design of drug analogs, including those derived from this compound, aims to optimize therapeutic efficacy while minimizing adverse effects. This approach involves understanding the molecular interactions between a compound and its biological target, such as PPARγ, to guide the synthesis of new chemical entities nih.govnih.govmdpi.com. For PPARγ ligands, rational drug design strategies have focused on developing selective modulators that can differentiate between various PPAR isotypes (e.g., PPARα, PPARβ/δ, and PPARγ) or exhibit specific activity profiles on PPARγ itself nih.gov.
Development of Selective PPARγ Modulators (SPPARγMs)
This compound, through its active metabolite halofenic acid (HA), has been identified as a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM) nih.govresearchgate.netnih.gov. SPPARγMs represent a class of compounds that bind to the ligand-binding pocket of PPARγ in a distinct manner compared to full agonists, leading to alternative receptor conformations nih.govfao.orgresearchgate.net. This differential binding results in selective cofactor recruitment or displacement, which in turn leads to differential gene expression patterns and ultimately, selective biological responses nih.govfao.orgresearchgate.net. The development of SPPARγMs is a significant advancement, as they aim to provide the beneficial antidiabetic effects of PPARγ activation, such as insulin (B600854) sensitization, without the undesirable side effects associated with full PPARγ agonists like thiazolidinediones (TZDs), which often include weight gain and edema nih.govmdpi.comresearchgate.net.
Metaglidasen, also known as MBX-102, is the (−)-enantiomer of halofenic acid, the active form of this compound nih.govwikipedia.orgresearchgate.net. Both halofenic acid (HA) and Metaglidasen function as SPPARγMs nih.gov. Comparative studies have shown that Metaglidasen exhibits comparable efficacy to marketed TZDs such as pioglitazone (B448) and rosiglitazone (B1679542) in lowering plasma glucose levels in type 2 diabetic patients, crucially without inducing weight gain or edema nih.gov.
In terms of mechanistic differences, HA acts as a partial PPARγ agonist and can antagonize the activity of full agonists like rosiglitazone nih.govresearchgate.netnih.gov. Research indicates that HA effectively displaces corepressors, such as NCoR and SMRT, from the PPARγ complex but is inefficient at recruiting coactivators like p300, CBP, and DRIP205/TRAP220 nih.govresearchgate.netnih.govresearchgate.net. Similarly, MBX-102 (Metaglidasen) demonstrates weak transactivation but robust transrepression activity, contributing to its favorable safety profile nih.gov. These selective interactions with cofactors allow SPPARγMs to modulate a subset of PPARγ target genes, leading to the desired therapeutic effects without activating the full adipogenic program associated with full agonists nih.govresearchgate.netnih.govnih.gov.
Here is a comparison of key SPPARγMs:
| Compound Name | PPARγ Activity | Cofactor Modulation | Adipogenic Activity | Clinical Observation (vs. TZDs) |
| Halofenic Acid (HA) | Partial Agonist | Displaces corepressors (NCoR, SMRT); Inefficiently recruits coactivators (p300, CBP, DRIP205/TRAP220) nih.govresearchgate.netnih.govresearchgate.net | Weak researchgate.netnih.gov | Comparable insulin sensitization without weight gain in preclinical models nih.govnih.gov |
| Metaglidasen (MBX-102) | Partial Agonist | Reduced coactivator recruitment; Robust transrepression activity nih.gov | Fails to drive human/murine adipocyte differentiation nih.gov | Comparable glucose lowering without weight gain or edema nih.govnih.gov |
| Rosiglitazone (Full Agonist) | Full Agonist | Efficient coactivator recruitment | Strong | Associated with weight gain and edema nih.govmdpi.com |
Ligand-Binding Domain Interactions and Conformational Dynamics
The selective modulation observed with SPPARγMs like halofenic acid is attributed to their unique interactions within the ligand-binding domain (LBD) of PPARγ nih.govfao.orgresearchgate.net. The binding of ligands to nuclear receptors, including PPARγ, induces conformational changes within the receptor, particularly in the LBD and its associated helix 12 nih.govresearchgate.netplos.orgfrontiersin.orgfrontiersin.orginformaticsjournals.co.in. These conformational adaptations dictate the recruitment or displacement of coactivators and corepressors, thereby modulating gene expression nih.govfao.orgresearchgate.net. Halofenic acid directly binds to PPARγ, leading to its selective activation with partial agonism nih.govresearchgate.net. The ability of SPPARγMs to induce alternative receptor conformations, distinct from those induced by full agonists, is key to their differential biological effects nih.govfao.orgresearchgate.net.
Computational Chemistry Approaches (e.g., Computer-Aided Drug Design)
Computational chemistry approaches, such as computer-aided drug design (CADD), play an increasingly vital role in the rational design and optimization of compounds like this compound analogs. These methods enable researchers to predict and analyze the interactions between potential drug molecules and their biological targets at an atomic level nih.govnih.govmdpi.com. For instance, pharmacophore modeling and molecular docking studies have been employed to identify and design novel SPPARγMs, allowing for the virtual screening of compound libraries and the prediction of their binding affinities and modes of action researchgate.net. These computational tools accelerate the drug discovery process by guiding the synthesis of compounds with desired pharmacological properties and improved selectivity.
Future Directions and Research Opportunities for Halofenate
Novel Therapeutic Applications Beyond Current Indications
Neurodegenerative Diseases
The potential role of Halofenate in the context of neurodegenerative diseases is an area of emerging interest. While the precise mechanisms are still under investigation, research into compounds that modulate pathways potentially involved in neurodegeneration, such as those influenced by PPAR-gamma, could provide insights into the therapeutic utility of this compound. cloudfront.netupenn.edu Neurodegenerative diseases encompass a range of conditions characterized by the progressive loss of neurons, including Alzheimer's disease, Parkinson's disease, and others. upenn.edu Research in this area often focuses on understanding the underlying causes and mechanisms of neuronal dysfunction and degeneration to identify potential therapeutic targets. upenn.edu The European Platform for Neurodegenerative Diseases (EPND) is actively working to accelerate the discovery of diagnostics and treatments by fostering collaboration and enabling data and sample sharing among researchers. epnd.org Further research is needed to specifically explore the effects of this compound and its active metabolite on the pathological processes involved in various neurodegenerative conditions.
Drug Repurposing Strategies for this compound
Drug repurposing, the strategy of finding new uses for existing drugs, offers an attractive and economically viable approach to drug development by potentially reducing the time, cost, and risk associated with bringing new therapies to market. iqvia.comnih.govtechnologynetworks.comfrontiersin.org this compound, with its known pharmacological activity, particularly its interaction with PPAR-gamma, is a candidate for drug repurposing investigations. researchgate.netresearchgate.net This strategy involves identifying new indications for approved or investigational drugs that were not their original purpose. iqvia.comtechnologynetworks.comfrontiersin.org Approaches to drug repurposing can be disease-centric, target-centric, or drug-centric. iqvia.com Given this compound's established interaction with PPAR-gamma, a target-centric approach could involve exploring diseases where modulation of this receptor is therapeutically beneficial. researchgate.netresearchgate.netiqvia.com Computational methods, including virtual screening of drug libraries and analysis of molecular interactions with target proteins, are increasingly utilized in drug repurposing strategies to identify potential candidates and predict binding affinities. frontiersin.orgmdpi.com
Advanced Preclinical Model Development for Translational Research
Advanced preclinical models play a crucial role in translational research by bridging the gap between initial laboratory findings and clinical trials in humans. bioagilytix.com These models, which include both in vitro (cell culture) and in vivo (animal) systems, are essential for evaluating the safety, efficacy, pharmacokinetics, and mechanism of action of potential therapeutic compounds like this compound before human testing. bioagilytix.com Developing and utilizing sophisticated preclinical models that accurately simulate aspects of human diseases, such as neurodegenerative conditions or metabolic disorders where this compound's activity might be relevant, is vital for assessing its therapeutic potential. bioagilytix.comiris-pharma.comcambridge.org These models allow for detailed investigation into the compound's effects on disease progression, identification of potential side effects, and optimization of dosages. bioagilytix.com Expertise in preclinical research involves assessing the suitability of existing animal models for specific studies, customizing study designs, and developing new models when necessary. iris-pharma.com
Q & A
Q. What is the primary mechanism of action of Halofenate in modulating lipid metabolism, and how has this been experimentally validated?
this compound’s mechanism involves partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), as demonstrated through competitive binding assays and gene expression profiling in adipocyte models. Early studies (1970s) identified its hypolipidemic effects via inhibition of hepatic triglyceride synthesis, while later work (2006) used nuclear magnetic resonance (NMR) spectroscopy to confirm PPARγ stabilization . Methodologically, researchers should combine in vitro receptor-binding assays with in vivo lipidomic profiling to validate target engagement and metabolic outcomes.
Q. What were the key findings from seminal clinical trials on this compound in the 1970s, and how do they inform current research?
Early trials reported this compound’s dual efficacy in reducing serum triglycerides (by 25–30%) and uric acid (by 20–25%) in hyperlipidemic patients. However, variability in HDL/LDL cholesterol responses was noted across cohorts . Researchers should critically analyze these studies for methodological limitations (e.g., small sample sizes, lack of placebo controls) and use them to design modern trials with stratified populations based on baseline lipid profiles.
Q. How does this compound’s PPARγ modulation differ from full agonists like thiazolidinediones (TZDs) in preclinical models?
Unlike TZDs, this compound exhibits selective PPARγ modulation without inducing adipogenic differentiation, reducing risks of weight gain and edema. This was established using 3T3-L1 adipocyte differentiation assays and transcriptional activity screens . To replicate these findings, researchers should employ dose-response experiments comparing this compound’s transactivation potency against Rosiglitazone, paired with RNA-seq to identify differentially regulated metabolic genes.
Q. What gaps exist in understanding this compound’s pharmacokinetics, and how can they be addressed methodologically?
Limited data exist on this compound’s tissue-specific distribution and protein-binding dynamics. The Scatchard analysis method (1976) revealed its high plasma protein binding (>95%), but modern techniques like LC-MS/MS could quantify unbound fractions in target tissues (e.g., liver, adipose) . Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with microdialysis in rodent models to resolve these gaps.
Advanced Research Questions
Q. How can researchers design experiments to isolate this compound’s hypouricemic effects from its lipid-modulating actions?
A factorial experimental design is recommended:
- Group 1: this compound administration in hyperuricemic models (e.g., oxonate-induced rats) with lipid parameters controlled.
- Group 2: Knockout PPARγ models to assess uric acid reduction independent of lipid pathways.
- Outcome measures: Serum urate transporters (URAT1, GLUT9) and xanthine oxidase activity .
Q. What statistical approaches reconcile contradictory findings in this compound’s HDL/LDL effects across demographic subgroups?
Meta-regression analysis of historical data (e.g., Aronow et al., 1973–1974) can adjust for covariates like age, sex, and baseline HDL. Advanced methods:
Q. What methodological challenges arise when evaluating this compound’s PPARγ modulation in the context of insulin sensitivity?
Challenges include disentangling PPARγ-dependent effects from off-target actions. Solutions:
- Use PPARγ-deficient adipocytes to validate target specificity.
- Combine glucose clamp studies with transcriptomic analysis (RNA-seq) in diabetic models to correlate insulin sensitivity with PPARγ target gene expression .
Q. How can in vivo models be optimized to study this compound’s long-term safety profile?
- Rodent models: Chronic dosing (6–12 months) with longitudinal monitoring of renal function (serum creatinine, uric acid) and histopathology.
- Non-human primates: Assess species-specific PPARγ activation thresholds to predict human toxicity.
- Data integration: Apply ToxPi frameworks to prioritize high-risk endpoints for clinical monitoring .
Q. What experimental strategies validate this compound’s efficacy in comorbid metabolic disorders (e.g., hyperlipidemia with gout)?
A translational pipeline:
- Phase 1: High-fat diet (HFD) murine models with monosodium urate (MSU) crystal induction to simulate comorbid pathology.
- Phase 2: Dual primary endpoints (serum triglycerides + joint inflammation biomarkers) in proof-of-concept human trials.
- Analytical rigor: Use ANOVA with Bonferroni correction for multiple comparisons .
Q. How can multi-omics data (proteomic, metabolomic) enhance understanding of this compound’s pleiotropic effects?
Integrate omics layers using systems biology tools:
- Network pharmacology: Map this compound’s targets onto lipid-urate interaction networks.
- Pathway enrichment analysis: Identify overrepresented pathways (e.g., fatty acid oxidation, purine metabolism) in omics datasets.
- Validation: CRISPR-Cas9 knockout of top candidate genes in hepatocyte spheroids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
